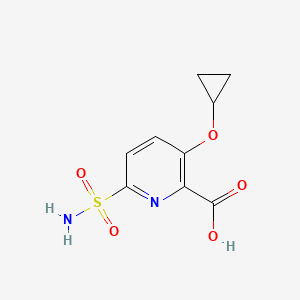
5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a cyclopropoxy group, and a nicotinaldehyde moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyclopropoxynicotinaldehyde with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or other acidic catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-4-cyclopropoxynicotinic acid.
Reduction: 5-(Aminomethyl)-4-cyclopropoxynicotinalcohol.
Substitution: Various substituted aminomethyl derivatives.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar aminomethyl group but different core structure.
5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Contains an aminomethyl group and an oxazole ring.
4-Cyclopropoxynicotinaldehyde: Lacks the aminomethyl group but shares the cyclopropoxy and nicotinaldehyde moieties.
Uniqueness
5-(Aminomethyl)-4-cyclopropoxynicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(aminomethyl)-4-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-3-7-4-12-5-8(6-13)10(7)14-9-1-2-9/h4-6,9H,1-3,11H2 |
InChI Key |
BACIWYODYNIKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


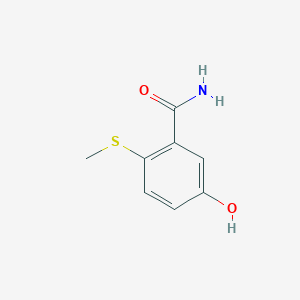

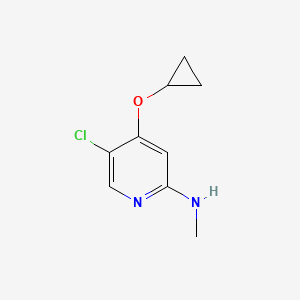

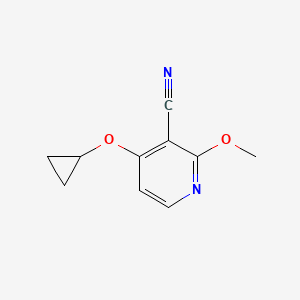
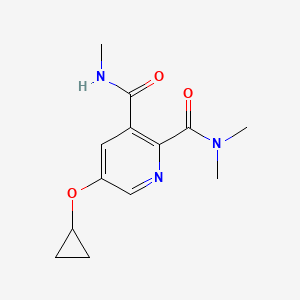
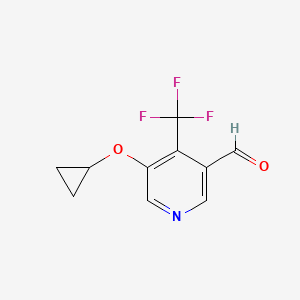
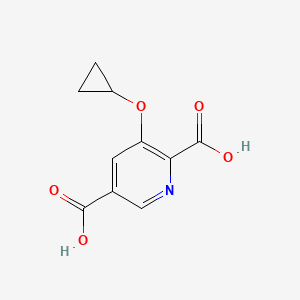
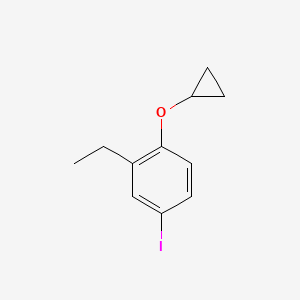
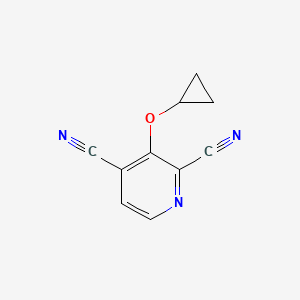
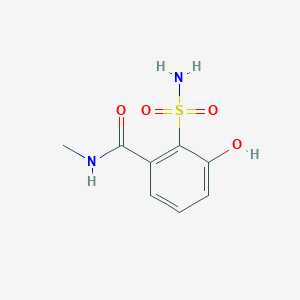
![Oxobis[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14822222.png)
